h-beta-cyclopropyl-l-ala-oh
Description
H-β-Cyclopropyl-L-Ala-OH (β-Cyclopropyl-L-alanine) is a non-proteinogenic amino acid derivative characterized by a cyclopropyl substituent at the β-position of the alanine backbone. Its molecular formula is C₆H₁₁NO₂, with a molar mass of 129.16 g/mol and CAS number 102735-53-5 . The compound exists as a white crystalline powder with a predicted density of 1.218 g/cm³ and a boiling point of 258.0±23.0 °C. It exhibits a pKa of 2.32±0.10, indicating moderate acidity, and a refractive index of 1.496 . Notably, its cyclopropyl group confers structural rigidity, making it valuable in peptide synthesis and medicinal chemistry for modulating conformational stability . However, it carries a toxicity hazard (Xn classification) and requires careful handling due to harmful effects if ingested (Risk Code 22) .
Properties
IUPAC Name |
(2S)-2-azaniumyl-3-cyclopropylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUXJMWPVJQIHI-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H](C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : H-beta-cyclopropyl-L-ala-oh can be synthesized from cyclopropylformaldehyde and N-benzoylglycine through a six-step reaction process . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: : While detailed industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments to accommodate larger quantities and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: : H-beta-cyclopropyl-L-ala-oh undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
H-beta-cyclopropyl-L-ala-oh has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which H-beta-cyclopropyl-L-ala-oh exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The cyclopropyl group in its structure contributes to its unique binding properties and specificity .
Comparison with Similar Compounds
Key Observations:
Commercial pricing for the D-form is significantly higher (e.g., 250 mg at ¥43,500 vs. ¥25,000 for the L-form), reflecting synthetic complexity .
Substituent Effects : Replacing cyclopropyl with 3-benzothienyl (CAS 111139-55-0) increases molecular weight (229.28 g/mol ) and introduces aromaticity, which may enhance π-π stacking in drug design but reduce solubility .
Peptide Backbone Integration : Cyclopropane-containing peptides like HCl·H-[Ala-(–)-β-ACC]₄-Ala-OH exhibit restricted conformational flexibility, making them ideal for studying secondary structures in ααα-peptides .
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